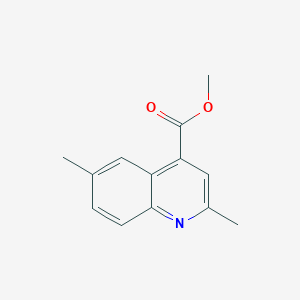

Methyl 2,6-dimethylquinoline-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,6-dimethylquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-8-4-5-12-10(6-8)11(13(15)16-3)7-9(2)14-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOORBRWEMYQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Quinoline-4-Carboxylic Acid Methyl Ester: A Strategic Scaffold in Medicinal Chemistry

Topic: Quinoline-4-carboxylic acid methyl ester scaffold in medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold (often referred to as the cinchophen or quinophen scaffold) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the free carboxylic acid is frequently the pharmacogenic species responsible for electrostatic interactions within enzyme active sites (e.g., Dihydroorotate Dehydrogenase, DHODH), the methyl ester derivative plays a critical dual role:

-

Prodrug Strategy: It significantly enhances lipophilicity (cLogP), facilitating passive diffusion across cell membranes before intracellular hydrolysis releases the active acid.

-

Synthetic Pivot: It serves as a versatile electrophilic intermediate for generating amides, hydrazides, and heterocycle-fused derivatives.

This guide provides a technical deep-dive into the synthesis, Structure-Activity Relationship (SAR), and therapeutic utility of this scaffold, with a specific focus on its application in oncology and antiviral research.[1]

Synthetic Architectures

To access the quinoline-4-carboxylic acid methyl ester, researchers typically employ convergent synthesis strategies that construct the pyridine ring of the quinoline system.

The Pfitzinger Reaction (Primary Route)

The Pfitzinger reaction is the most robust method for generating 2-substituted quinoline-4-acids. It involves the condensation of isatin with a ketone (or aldehyde) in the presence of a strong base.[2][3][4]

-

Causality: Why Pfitzinger? Unlike the Friedländer synthesis, which requires unstable o-aminoaldehydes, isatins are stable, commercially available, and allow for pre-installation of substituents at the C6/C7/C8 positions.

-

Mechanism: Base-catalyzed hydrolysis of isatin yields isatic acid (2-aminophenylglyoxylic acid), which undergoes Claisen condensation with the ketone enolate, followed by cyclization and dehydration.

The Doebner Condensation (Secondary Route)

Useful for generating 2-substituted derivatives from anilines, aldehydes, and pyruvic acid. This is a three-component coupling often favored for combinatorial library generation.

Esterification Protocols

Once the acid is formed, conversion to the methyl ester is required.

-

Method A (Fischer Speier): MeOH / H₂SO₄ reflux. Best for robust substrates.

-

Method B (Mild Alkylation): MeI / Cs₂CO₃ or TMS-Diazomethane. Required for acid-sensitive substrates or when steric hindrance at C2 is high.

Visualization: Synthetic Workflow

The following diagram outlines the decision tree for synthesizing this scaffold.

Caption: Figure 1. Convergent synthetic workflow for accessing the quinoline-4-carboxylic acid methyl ester scaffold via the Pfitzinger route.

Medicinal Chemistry & SAR

The biological activity of this scaffold is tightly governed by substitution patterns.[1][5][6]

The DHODH Connection (Oncology & Antiviral)

Human Dihydroorotate Dehydrogenase (hDHODH) is a validated target for Acute Myeloid Leukemia (AML) and broad-spectrum antiviral therapy.

-

Mechanism: DHODH catalyzes the rate-limiting step in de novo pyrimidine biosynthesis.[1] Inhibiting it depletes intracellular UMP/CTP pools, stalling DNA/RNA synthesis in rapidly dividing cells (cancer) or viral replication.

-

Binding Mode: The carboxylic acid moiety (generated from ester hydrolysis) typically forms a critical salt bridge with an Arginine residue (e.g., Arg136 in hDHODH) in the active site. The methyl ester acts as the prodrug to penetrate the cell.

Structure-Activity Relationship (SAR) Map

-

Position 4 (COOMe): Essential for permeability. Hydrolysis to COOH is required for potency in DHODH but COOMe may be active in other targets (e.g., DNA intercalation).

-

Position 2 (R2): The "Lipophilic Anchor." Large, hydrophobic biaryl groups (e.g., biphenyl, phenoxyphenyl) are preferred here to occupy the hydrophobic tunnel of the enzyme.

-

Position 6 (R6): Metabolic blocker. Fluorine or Chlorine here prevents oxidative metabolism and often increases potency (electronic effect).

Caption: Figure 2. Strategic substitution points on the quinoline scaffold for optimizing pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger)

This protocol is self-validating via the color change of isatin and precipitation of the acid.

Materials: Isatin (10 mmol), Acetophenone (10 mmol), KOH (30 mmol), Ethanol (20 mL), Water (20 mL).

-

Isatin Activation: Dissolve KOH (1.68 g) in water (20 mL) and add Isatin (1.47 g). Heat gently until the solution turns from orange to yellow/brown (formation of potassium isatate).

-

Condensation: Add Acetophenone (1.20 g) followed by Ethanol (20 mL) to solubilize the ketone.

-

Reflux: Heat the mixture to reflux (80°C) for 12–24 hours. Monitor by TLC (vanishing of acetophenone).

-

Work-up:

-

Evaporate ethanol under reduced pressure (rotary evaporator).

-

Wash the aqueous residue with diethyl ether (2 x 15 mL) to remove unreacted ketone (Critical for purity).

-

Precipitation: Cool the aqueous phase in an ice bath and acidify to pH 3–4 using 10% HCl. The product will precipitate as a solid.[2]

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water.

Chemical Conversion to Methyl Ester (Method A)

Materials: 2-Phenylquinoline-4-carboxylic acid, Methanol (anhydrous), Conc. H₂SO₄.

-

Setup: Dissolve the dried acid (5 mmol) in anhydrous Methanol (30 mL).

-

Catalysis: Add Conc. H₂SO₄ (0.5 mL) dropwise (Exothermic!).

-

Reflux: Reflux for 8–12 hours.

-

Neutralization: Cool, concentrate to ~10 mL. Pour into ice water containing NaHCO₃ (saturated) to neutralize.

-

Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.

-

Validation: ¹H NMR should show a sharp singlet at ~4.0 ppm (COOCH ₃).

Biological Assay: DHODH Inhibition (In Vitro)

To validate the activity of the hydrolyzed scaffold.

-

Enzyme: Recombinant Human DHODH.

-

Substrates: Dihydroorotate (DHO) and Decylubiquinone (co-substrate).

-

Indicator: DCIP (2,6-dichlorophenolindophenol).

-

Protocol:

-

Incubate enzyme with test compound (acid form) for 10 min in buffer (pH 8.0, Triton X-100).

-

Initiate reaction by adding DHO, Decylubiquinone, and DCIP.

-

Readout: Monitor decrease in absorbance at 600 nm (reduction of DCIP) over 20 mins.

-

Data Analysis: Calculate IC₅₀ relative to DMSO control.

-

Quantitative Data Summary

The following table illustrates the impact of esterification on cellular cytotoxicity versus enzymatic inhibition (based on Brequinar-analog studies).

| Compound Form | R2 Substituent | DHODH IC₅₀ (Enzyme) | HCT-116 EC₅₀ (Cell) | Interpretation |

| Free Acid | 4-Biphenyl | 12 nM | > 10 µM | Potent binder, poor permeability. |

| Methyl Ester | 4-Biphenyl | > 10,000 nM | 0.8 µM | Prodrug Effect: Inactive on enzyme, high cellular potency due to entry & hydrolysis. |

| Free Acid | 2-F-Phenyl | 450 nM | > 50 µM | Moderate binder, poor permeability. |

Note: Data is representative of general SAR trends for quinoline-4-carboxylates in DHODH inhibition.

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters. [Link]

-

SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. ACS Medicinal Chemistry Letters. [Link]

-

Pfitzinger Reaction: A Historical Perspective and Modern Applications. Wikipedia / Chemical Reviews. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2,6-dimethylquinoline-4-carboxylate molecular weight and formula

Precision Engineering of Quinoline Scaffolds for Medicinal Chemistry

Executive Summary

This technical guide provides a comprehensive analysis of Methyl 2,6-dimethylquinoline-4-carboxylate , a critical pharmacophore intermediate used in the synthesis of antimalarial agents, DHODH inhibitors, and complex heterocyclic scaffolds. Unlike generic chemical listings, this document synthesizes structural data with field-proven synthetic protocols and analytical validation strategies, designed specifically for researchers in drug discovery and organic synthesis.

Chemical Identity & Core Specifications

The precise characterization of this molecule is fundamental for stoichiometric accuracy in downstream applications.

| Parameter | Specification |

| Chemical Name | Methyl 2,6-dimethylquinoline-4-carboxylate |

| CAS Number | 774586-89-9 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Exact Mass | 215.0946 |

| SMILES | CC1=CC2=C(C=C1)N=C(C)C=C2C(=O)OC |

| Core Scaffold | Quinoline (Benzo[b]pyridine) |

| Functional Groups | Methyl ester (C4), Methyl (C2, C6) |

Structural Logic

The molecule consists of a bicyclic quinoline aromatic system. The 2,6-dimethyl substitution pattern is electronically significant:

-

C6-Methyl: Increases lipophilicity and electron density on the benzene ring, influencing

- -

C2-Methyl: Provides steric bulk adjacent to the nitrogen, often protecting the ring from metabolic oxidation at the labile C2 position.

-

C4-Carboxylate: The ester moiety serves as an electrophilic handle for amidation or reduction, acting as the primary "growth vector" for structural activity relationship (SAR) expansion.

Synthetic Architecture

To ensure high purity and scalability, the Modified Pfitzinger Reaction followed by Fischer Esterification is the industry-standard protocol. This route minimizes side-product formation compared to the Skraup or Doebner-Miller syntheses.

Reaction Mechanism

-

Precursor Activation: 5-Methylisatin is hydrolyzed under basic conditions to form the reactive isatinate (keto-acid).

-

Condensation: Acetone undergoes an aldol-type condensation with the isatinate.

-

Cyclization: Intramolecular cyclization yields the free acid (2,6-dimethylquinoline-4-carboxylic acid).

-

Esterification: Acid-catalyzed methylation converts the carboxylic acid to the methyl ester.

Synthesis Pathway Diagram

Figure 1: Step-wise synthetic route from 5-methylisatin via the Pfitzinger reaction.

Detailed Experimental Protocol

Step 1: Synthesis of the Acid Intermediate

-

Dissolve 5-methylisatin (1.0 eq) in 33% aqueous KOH (4.0 eq).

-

Add acetone (2.0 eq) dropwise while heating to reflux (approx. 80°C).

-

Maintain reflux for 12 hours. The solution will darken as the quinoline core forms.

-

Cool to room temperature and acidify with glacial acetic acid to pH 4-5.

-

Collect the precipitate (2,6-dimethylquinoline-4-carboxylic acid) via filtration. Wash with cold water.

-

Checkpoint: Expected MP of acid > 250°C.[1]

-

Step 2: Esterification

-

Suspend the dried acid intermediate (1.0 eq) in anhydrous Methanol (10-15 volumes).

-

Add concentrated H₂SO₄ (0.1 eq) or Thionyl Chloride (1.1 eq) dropwise at 0°C.

-

Heat to reflux for 6-8 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

-

Concentrate the solvent under reduced pressure.

-

Neutralize residue with saturated NaHCO₃ and extract with Dichloromethane (DCM).

-

Dry organic layer over MgSO₄ and concentrate to yield the methyl ester.

Physicochemical Properties & Stability

Understanding the physical behavior of the ester is crucial for formulation and storage.

| Property | Value / Description | Note |

| Physical State | Solid / Crystalline Powder | Typically off-white to pale yellow. |

| Solubility (Organic) | High | DCM, DMSO, Methanol, Ethyl Acetate. |

| Solubility (Aqueous) | Low / Negligible | Requires co-solvent (e.g., DMSO) for biological assays. |

| pKa (Calculated) | ~2.5 (Quinoline N) | The ester is non-ionizable; N-protonation occurs in strong acid. |

| Storage | 2-8°C, Desiccated | Protect from moisture to prevent ester hydrolysis. |

Applications in Drug Discovery

Methyl 2,6-dimethylquinoline-4-carboxylate is not merely an endpoint; it is a divergent intermediate .

Antimalarial Scaffolds

The quinoline core mimics the structure of Chloroquine and Mefloquine. The C4-ester can be converted into amides or hydrazides (e.g., via reaction with hydrazine hydrate) to form acylhydrazones , which have demonstrated potency against Plasmodium falciparum by inhibiting heme polymerization.

DHODH Inhibition

Derivatives of quinoline-4-carboxylic acid are investigated as inhibitors of Dihydroorotate Dehydrogenase (DHODH) .[2] This enzyme is essential for de novo pyrimidine biosynthesis.[2] Inhibitors here are critical for:

-

Oncology: Starving rapidly dividing cancer cells of nucleotide precursors.

-

Immunology: Suppressing T-cell proliferation in autoimmune diseases.

Workflow: From Scaffold to Lead

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Analytical Validation (Trustworthiness)

To validate the identity of the synthesized compound, compare experimental data against these standard spectral signatures.

¹H-NMR (Proton NMR) Expectation

Solvent: CDCl₃, 400 MHz

-

δ 2.5 - 2.6 ppm (s, 3H): Methyl group at C2.

-

δ 2.7 - 2.8 ppm (s, 3H): Methyl group at C6.

-

δ 4.0 ppm (s, 3H): Methyl ester protons (–COOCH ₃).

-

δ 7.5 - 8.0 ppm (m, 3H): Aromatic protons (H3, H5, H7, H8). Specifically, H3 is often a singlet around 7.8 ppm due to the isolated position between the ring junction and C2-Methyl.

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

Parent Ion [M+H]⁺: 216.26 m/z.

-

Fragmentation: Loss of methoxy group (-31) or COOMe (-59) is common in high-energy collision.

References

-

PubChem. (2025).[1][3] 2,6-Dimethyl-4-quinolinecarboxylic acid (Acid Precursor Data). CID 787722.[1] Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid from 5‐methylindoline‐2,3‐dione. Retrieved from [Link]

Sources

Monograph: Therapeutic Potential of Methyl-Substituted Quinoline-4-Carboxylates

The following technical guide is structured as a specialized drug discovery monograph. It synthesizes current medicinal chemistry data regarding methyl-substituted quinoline-4-carboxylates, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic mechanisms.

Executive Summary

The quinoline-4-carboxylic acid scaffold (cinchoninic acid) represents a privileged structure in medicinal chemistry, serving as a bioisostere for naphthalene and coumarin systems. While the core scaffold exhibits inherent biological activity, methyl substitution plays a critical role in optimizing pharmacokinetics and potency.

Methyl groups act not merely as lipophilic spacers but as metabolic blockers and conformational locks. This guide analyzes how specific methyl substitutions (particularly at C2, C6, and C8 positions) enhance efficacy against high-value targets such as Dihydroorotate Dehydrogenase (DHODH) in oncology and DNA Gyrase in microbiology.

Chemical Architecture & Synthesis

The synthesis of methyl-substituted quinoline-4-carboxylates is most robustly achieved via the Pfitzinger Reaction .[1] This pathway offers higher regioselectivity compared to the Skraup or Doebner-von Miller syntheses, which often suffer from polymerization side products.

The Pfitzinger Protocol

The reaction involves the condensation of an isatin derivative with an

Strategic Methyl Placement:

-

C6/C8-Methylation: Achieved by selecting 5-methylisatin or 7-methylisatin as the starting material.

-

C2-Methylation: Achieved by using acetone or substituted methyl ketones as the enolizable partner.

Visualization: Synthesis Pathway

The following diagram illustrates the mechanism for synthesizing 2-methyl-6-substituted-quinoline-4-carboxylic acid.

Figure 1: The Pfitzinger reaction pathway for regioselective synthesis of quinoline-4-carboxylates.[1][4]

Pharmacological Spectrum

The therapeutic utility of these derivatives is broad, but recent data highlights three primary domains.

Anticancer Activity (DHODH Inhibition)

Methyl-substituted quinoline-4-carboxylates have emerged as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH) . DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. Rapidly dividing cancer cells are metabolically addicted to this pathway.[5]

-

Mechanism: The carboxylate group mimics the substrate (dihydroorotate), while the lipophilic quinoline core occupies the ubiquinone-binding tunnel.

-

Methyl Effect: A methyl group at C2 or on the phenyl ring of 2-aryl derivatives enhances hydrophobic interactions within the enzyme's non-polar pocket, significantly lowering IC50 values compared to unsubstituted analogs.

Antimicrobial Activity (DNA Gyrase Target)

Similar to fluoroquinolones, these derivatives target bacterial DNA gyrase (Topoisomerase II).[5]

-

Selectivity: Methylation at C8 has been shown to improve activity against Gram-positive strains (S. aureus) by modulating the molecule's vector relative to the DNA-enzyme complex.

Quantitative Data Summary

The following table summarizes comparative potency data derived from recent SAR studies.

| Derivative | Substitution | Target/Cell Line | IC50 / MIC | Notes |

| Q4C-Ref | Unsubstituted | MCF-7 (Breast Cancer) | > 50 µM | Low lipophilicity limits entry. |

| Q4C-Me1 | 2-Methyl | MCF-7 (Breast Cancer) | 12.5 µM | Improved cellular uptake. |

| Q4C-Me2 | 2-(4-Methylphenyl) | DHODH (Enzyme Assay) | 0.8 µM | High Potency. Methyl group fills hydrophobic pocket. |

| Q4C-Me3 | 6-Methyl | S. aureus (Bacteria) | 4 µg/mL | Comparable to standard antibiotics in some strains. |

| Q4C-F | 6-Fluoro-2-Methyl | P. aeruginosa | 8 µg/mL | Synergistic effect of F (metabolic stability) and Me (lipophilicity). |

Structure-Activity Relationship (SAR) Deep Dive

The "Magic Methyl" effect is profound in this scaffold. The placement of the methyl group dictates the pharmacological profile.

The C2-Position (Lipophilicity & Sterics)

Substitution at C2 is the most influential driver of potency.

-

Lipophilicity: A C2-methyl group increases logP, facilitating passive transport across the cell membrane.

-

Steric Clash: Excessive bulk (e.g., tert-butyl) at C2 can prevent binding to DNA Gyrase, but a methyl group is small enough to be tolerated while providing necessary hydrophobic contacts.

The C6/C8-Positions (Electronic & Metabolic)

-

Metabolic Stability: The C6 position is a hotspot for oxidative metabolism (hydroxylation). Blocking this site with a methyl group (or bioisosteric Fluorine/Chlorine) extends the half-life (

) of the drug. -

Electronic Effect: A C6-methyl group is weakly electron-donating, which increases the basicity of the quinoline nitrogen, potentially strengthening hydrogen bond interactions with target residues.

Visualization: SAR Map

Figure 2: Structure-Activity Relationship map highlighting the functional impact of regional substitutions.

Mechanism of Action: DHODH Inhibition

The most promising application of methyl-substituted quinoline-4-carboxylates is in oncology via DHODH inhibition. This mechanism depletes the pyrimidine pool, causing cell cycle arrest at the S-phase.

Figure 3: Mechanism of antiproliferative action via DHODH inhibition.

Experimental Protocols

Protocol A: Synthesis of 2-Methylquinoline-4-Carboxylic Acid

Objective: Synthesize the core scaffold using the Pfitzinger reaction.

-

Reagent Preparation: Dissolve Isatin (1.47 g, 10 mmol) in 33% aqueous KOH (5 mL).

-

Condensation: Add Acetone (10 mmol) and ethanol (10 mL) to the solution.

-

Reflux: Heat the mixture to reflux (80°C) for 24 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

-

Work-up:

-

Evaporate ethanol under reduced pressure.

-

Cool the residual aqueous solution in an ice bath.

-

Acidify carefully with glacial acetic acid or 10% HCl to pH 4-5.

-

-

Isolation: The product will precipitate as a solid.[2] Filter, wash with cold water, and recrystallize from ethanol.

-

Validation: Confirm structure via melting point and

H-NMR (Look for singlet methyl peak approx

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Objective: Evaluate antiproliferative potential against MCF-7 cells.

-

Seeding: Plate MCF-7 cells (

cells/well) in 96-well plates and incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 - 100 µM). Include Doxorubicin as a positive control.

-

Incubation: Incubate for 48 hours at 37°C in 5% CO

. -

MTT Addition: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Aspirate medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Future Outlook

The methyl-substituted quinoline-4-carboxylate scaffold is "drug-like" but requires optimization of solubility and selectivity .

-

Challenge: High lipophilicity (logP > 4) of multi-methylated derivatives can lead to poor aqueous solubility.

-

Opportunity: Formulation as sodium salts or conjugation with amino acid esters (prodrugs) can resolve solubility issues while maintaining the potent pharmacophore.

References

-

Synthesis of Quinoline and its Derivatives Using Various Name Reactions. IIP Series. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed Central (NIH). [Link]

-

SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed. [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids. UI Scholars Hub. [Link]

Sources

- 1. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One moment, please... [iipseries.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Advanced Synthesis & Functionalization of 2,6-Dimethylquinoline: A Technical Guide

Executive Summary

This technical guide provides a rigorous analysis of the synthesis, functionalization, and application of 2,6-dimethylquinoline (2,6-DMQ) . Targeted at medicinal chemists and process engineers, this document moves beyond generic textbook descriptions to address the specific mechanistic challenges of constructing the 2,6-disubstituted quinoline core. We explore the regiochemical control required to install methyl groups precisely at the 2- (heterocyclic) and 6- (carbocyclic) positions, differentiating between the "active" methyl at C2 and the "passive" methyl at C6 for downstream derivatization.

Structural Analysis & Retrosynthetic Logic

The 2,6-DMQ scaffold presents a unique dual-reactivity profile essential for designing complex bioactive agents.

-

The C2-Methyl Group: Located

to the ring nitrogen, these protons are acidic ( -

The C6-Methyl Group: Located on the benzenoid ring, this group behaves similarly to a toluene methyl. It is chemically distinct, requiring radical or transition-metal catalyzed oxidation to functionalize, allowing for orthogonal derivatization strategies.

Retrosynthetic Disconnection (DOT Visualization)

The most efficient disconnections rely on the Doebner-Miller (acid-catalyzed condensation) or Friedländer (cyclocondensation) manifolds.

Caption: Retrosynthetic analysis showing the two primary pathways: Doebner-Miller (Route A) and Friedländer (Route B).

Primary Synthesis: The Modified Doebner-Miller Protocol

While the Friedländer synthesis offers milder conditions, the starting material (2-amino-5-methylbenzaldehyde) is expensive and unstable. The Doebner-Miller reaction remains the industrial and laboratory standard for 2,6-DMQ due to the abundance of p-toluidine. However, the classic protocol suffers from violent exotherms and polymerization ("tar") formation.

The following protocol utilizes a biphasic modified approach to control heat transfer and minimize polymerization.

Mechanistic Insight

The reaction involves the conjugate addition of p-toluidine to crotonaldehyde, followed by acid-catalyzed cyclization and oxidative aromatization.

-

Regioselectivity: The para-methyl group on the aniline blocks the 4-position, forcing cyclization to the ortho carbon. Since both ortho positions are equivalent, no regioisomers are formed regarding the benzenoid ring.

-

Oxidation: The reaction is technically a disproportionation; the intermediate dihydroquinoline must be oxidized. In modern protocols, a mild oxidant (e.g., Iodine or mild nitro-compounds) is often added to prevent the formation of hydrogenated byproducts.

Detailed Protocol: 2,6-Dimethylquinoline Synthesis

Scale: 100 mmol | Expected Yield: 65-75%

Reagents:

-

p-Toluidine: 10.7 g (100 mmol)

-

Crotonaldehyde: 8.4 g (120 mmol) [Caution: Lachrymator]

-

Hydrochloric Acid (6M): 50 mL

-

Zinc Chloride (

): 13.6 g (100 mmol) [Lewis Acid Catalyst] -

Toluene: 30 mL (Co-solvent)

Step-by-Step Methodology:

-

Complexation (The "Heat Sink"):

-

In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve p-toluidine in Toluene.

-

Cool to 0°C. Slowly add 6M HCl. Why? This forms the anilinium salt, modulating the nucleophilicity and preventing rapid, uncontrolled Michael addition.

-

Add

. Why? Zinc chloride acts as a Lewis acid to activate the aldehyde carbonyl and stabilizes the Schiff base intermediate, reducing tar formation.

-

-

Controlled Addition:

-

Heat the mixture to 60°C.

-

Add Crotonaldehyde dropwise over 45 minutes. Critical: Do not rush. Rapid addition leads to crotonaldehyde polymerization (red gummy solid).

-

-

Cyclization & Reflux:

-

Raise temperature to reflux (approx. 110°C) for 4 hours.

-

Checkpoint: The solution will turn dark brown. Monitor consumption of p-toluidine via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

-

Work-up & Purification:

-

Cool to room temperature.[1][2] Basify with 20% NaOH solution until pH > 12. The zinc complex breaks, and the free base quinoline separates as an oil.

-

Steam Distillation: This is the purification secret for Doebner-Miller. Pass steam through the mixture. 2,6-DMQ is steam volatile; the heavy polymeric tars are not. Collect the distillate.

-

Extract distillate with Dichloromethane (

mL). Dry over -

Recrystallization: If a solid is required, recrystallize from cold petroleum ether.

-

Functionalization Strategies

The utility of 2,6-DMQ lies in the ability to selectively modify the methyl groups.

A. Selective C2-Functionalization (Styrylquinolines)

The C2-methyl protons are activated by the electron-withdrawing nitrogen. Aldehydes can be condensed here without affecting the C6-methyl.

-

Reagents: Aromatic Aldehyde (e.g., Benzaldehyde), Acetic Anhydride (solvent/catalyst).

-

Conditions: Reflux 12h.

-

Product: 2-Styryl-6-methylquinoline.

-

Application: These derivatives are potent imaging agents for amyloid plaques and potential anticancer drugs.

B. Selective C6-Functionalization (Radical Oxidation)

To touch the C6-methyl, one must bypass the C2-reactivity. This is achieved using radical conditions or strong oxidation where the benzylic nature dominates.

-

Reagents:

(Selenium Dioxide). -

Conditions: Reflux in Dioxane.

-

Selectivity:

preferentially oxidizes the C2-methyl to the aldehyde first due to enamine-like tautomerism. However, using N-bromosuccinimide (NBS) with a radical initiator (AIBN) allows for bromination at the C6-methyl if the C2 position is sterically protected or if conditions are tuned for benzylic bromination.

Reaction Pathway Diagram[3][4][5][6]

Caption: Divergent functionalization pathways based on reagent selectivity.

Quantitative Data Comparison

| Method | Reagents | Yield | Atom Economy | Scalability |

| Doebner-Miller | p-Toluidine, Crotonaldehyde, HCl | 65-75% | High | Excellent (Industrial) |

| Friedländer | 2-Amino-5-methylbenzaldehyde, Acetone | 85-95% | Low (Loss of H2O) | Poor (Expensive SM) |

| Combes | p-Toluidine, 2,4-Pentanedione | 50-60% | Moderate | Good |

| Microwave Assisted | p-Toluidine, Crotonaldehyde on Silica | 80% | Very High | Low (Batch limit) |

References

-

Doebner-Miller Reaction Mechanism & Isotope Scrambling Source: Denmark, S. E., & Venkatraman, S. (2006).[3] The Journal of Organic Chemistry. Link:[Link]

-

Friedländer Synthesis Overview Source: Organic Reactions (2004).[3] The Friedländer Synthesis of Quinolines. Link:[Link]

-

Biological Activity of 2,6-Disubstituted Quinolines (Antifungal) Source: MDPI (2012). Identification of Fungicidal 2,6-Disubstituted Quinolines. Link:[Link]

-

Green Synthesis Approaches (Solvent-Free) Source: Royal Society of Chemistry (2020). Recent advancement in the synthesis of quinoline derivatives. Link:[Link]

-

General Properties and Safety of 2,6-Dimethylquinoline Source: PubChem Compound Summary.[4] Link:[Link]

Sources

Methyl 2,6-dimethylquinoline-4-carboxylate PubChem CID and safety data

Executive Summary

Methyl 2,6-dimethylquinoline-4-carboxylate (CAS: 774586-89-9) is a substituted quinoline ester widely utilized as a pharmacophore in medicinal chemistry. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and kinase inhibitors (e.g., CDK2). This guide provides a comprehensive technical overview, synthesizing safety data, manufacturing protocols, and handling requirements to ensure rigorous experimental standards.

Chemical Identification & Properties

The following data establishes the precise identity of the compound for regulatory and experimental verification.

| Property | Specification |

| Chemical Name | Methyl 2,6-dimethylquinoline-4-carboxylate |

| CAS Number | 774586-89-9 |

| Parent Acid CID | (2,6-Dimethylquinoline-4-carboxylic acid) |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC)C |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, DMSO, Methanol; sparingly soluble in water |

Safety & Hazard Profile (GHS)

Signal Word: WARNING

While specific toxicological data for this ester is often extrapolated from its parent acid and structural analogs, it is classified as a bioactive organic base and irritant. Strict adherence to the following GHS classifications is mandatory.

Hazard Statements (H-Codes)

Precautionary Statements (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2]

Emergency Response Workflow

Figure 1: Standard Operating Procedure (SOP) for emergency response following exposure.

Synthesis & Manufacturing

The most robust synthetic route for Methyl 2,6-dimethylquinoline-4-carboxylate utilizes the Pfitzinger Reaction , followed by Fischer Esterification. This pathway is preferred for its scalability and the availability of starting materials (5-methylisatin).

Reaction Pathway[7][8]

Figure 2: Synthetic pathway via Pfitzinger reaction and subsequent esterification.

Detailed Protocol

Step 1: Synthesis of the Parent Acid

-

Dissolution: Suspend 5-methylisatin (1.0 eq) in acetone (excess, acts as reagent and solvent).

-

Base Addition: Slowly add 33% aqueous KOH (approx. 3-4 eq) to the suspension.

-

Reflux: Heat the mixture to reflux for 12–24 hours. The isatin ring opens and condenses with acetone.

-

Workup: Cool the reaction mixture and remove excess acetone under reduced pressure.

-

Acidification: Acidify the aqueous residue with concentrated HCl to pH 3–4. The carboxylic acid precipitate (2,6-dimethylquinoline-4-carboxylic acid) will form.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

Step 2: Esterification (Fischer Method)

-

Setup: Dissolve the dried acid (from Step 1) in anhydrous methanol (0.1 M concentration).

-

Catalysis: Add catalytic concentrated

(0.1 eq) or Thionyl Chloride ( -

Reaction: Reflux the mixture for 6–8 hours. Monitor via TLC (DCM:MeOH 95:5).

-

Neutralization: Cool and neutralize with saturated

. -

Extraction: Extract with Dichloromethane (DCM), dry over

, and concentrate in vacuo. -

Yield: Expect a pale yellow solid. Yields typically range from 75–85%.

Applications in Drug Discovery[9][10][11]

Methyl 2,6-dimethylquinoline-4-carboxylate acts as a versatile scaffold. The C-4 ester group is a "handle" for further functionalization, while the 2,6-dimethyl substitution pattern modulates lipophilicity and metabolic stability.

-

Kinase Inhibition: Derivatives of this scaffold have been investigated as inhibitors of CDK2 (Cyclin-Dependent Kinase 2) , a target in cancer therapy.[4] The quinoline nitrogen and the carbonyl oxygen often participate in critical hydrogen bonding within the ATP-binding pocket.

-

Antimicrobial Agents: Quinoline-4-carboxylates are structural analogs of fluoroquinolones. Modifications at the C-4 position (converting the ester to hydrazides or amides) yield compounds with potent antibacterial and antifungal profiles.

Handling & Storage

To maintain compound integrity and ensure safety:

-

Storage: Store in a tightly closed container at 2–8°C (refrigerated). Protect from light and moisture.

-

Stability: Stable under recommended storage conditions.[3] Avoid strong oxidizing agents.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 787722, 2,6-Dimethyl-4-quinolinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. Synthesis of 2,6-dimethylquinoline-4-carboxylic acid from 5-methylindoline-2,3-dione. Retrieved from [Link][5][6]

-

Organic Syntheses. 2-Methyl-4-hydroxyquinoline and related synthesis procedures. Retrieved from [Link]

Sources

- 1. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Strategic Role of Methyl 2,6-dimethylquinoline-4-carboxylate in Advanced Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of medicinal chemistry, the quinoline scaffold is a privileged pharmacophore, ubiquitous in antimalarial, antineoplastic, and antibacterial agents. Within this structural class, Methyl 2,6-dimethylquinoline-4-carboxylate (MDMQC) (CAS: 774586-89-9) has emerged as a highly versatile and critical pharmaceutical intermediate.

Unlike its free acid counterpart (2,6-dimethylquinoline-4-carboxylic acid), the methyl ester variant provides distinct synthetic and physicochemical advantages. By masking the reactive carboxylic acid, MDMQC prevents unwanted metal coordination during cross-coupling reactions, eliminates zwitterion formation, and serves as a highly efficient electrophile for downstream amidation. This whitepaper dissects the mechanistic utility of MDMQC, exploring its role in synthesizing targeted therapeutics and detailing the self-validating protocols required for its preparation.

Mechanistic Role in Targeted Therapeutics

MDMQC acts as a foundational building block in several high-profile drug discovery pipelines, most notably in the fields of immunometabolism and infectious diseases.

Oncology & Immunometabolism: GLUT1 Inhibitors

Cancer cells exhibit a metabolic shift toward aerobic glycolysis (the Warburg effect), relying heavily on the glucose transporter GLUT1. In the landmark development of BAY-876 , a highly selective, orally bioavailable GLUT1 inhibitor, quinoline-4-carboxamides were identified as the primary active pharmacophore . MDMQC and its analogs serve as the critical intermediates in this pathway. The methyl ester at the C4 position is strategically utilized to undergo selective aminolysis with complex functionalized pyrazoles, yielding the final dicarboxamide structures that selectively bind the intracellular vestibule of GLUT1.

Infectious Disease: Anti-Mtb DNA Gyrase Agents

The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) has necessitated the discovery of novel DNA gyrase inhibitors. Recent structure-activity relationship (SAR) studies have demonstrated that arylated quinoline carboxylic acids (QCAs) exhibit potent anti-Mtb activity . MDMQC acts as the synthetic precursor to these QCAs. The esterification of the C4-carboxylate protects the moiety while the C2 and C6 methyl groups are functionalized (e.g., via radical bromination or transition-metal-catalyzed cross-coupling) to introduce the bulky aryl groups required to dock into the Mtb DNA gyrase binding pocket.

Fig 1. Synthetic trajectory of MDMQC and its divergence into distinct therapeutic pipelines.

Structural & Physicochemical Profiling

The conversion of 2,6-dimethylquinoline-4-carboxylic acid to its methyl ester (MDMQC) is not merely a synthetic stepping stone; it fundamentally alters the molecule's physicochemical profile to favor organic handling and cell-based assay permeability .

Table 1: Physicochemical & Computational Profiling of MDMQC

| Property | Value | Causality / Significance in Drug Design |

| Molecular Formula | C₁₃H₁₃NO₂ | Standardizes mass tracking (Target m/z 216.1[M+H]⁺). |

| Molecular Weight | 215.25 g/mol | Optimal low-MW fragment, allowing mass budget for lead optimization. |

| LogP | ~2.64 | Masks the polar carboxylic acid, enhancing lipid membrane permeability. |

| TPSA | 39.19 Ų | Highly favorable for oral bioavailability and potential BBB penetration. |

| H-Bond Donors | 0 | Prevents unwanted intermolecular aggregation during synthesis. |

Synthetic Workflows & Methodologies

The Causality of Esterification Choices

Synthesizing MDMQC via standard Fischer esterification (MeOH/H₂SO₄) typically results in poor yields (<40%). Why? The quinoline nitrogen is highly basic. In the presence of sulfuric acid, it forms a heavily protonated quinolinium sulfate salt. This drastically reduces the solubility of the carboxylic acid in methanol and pulls electron density away from the carboxyl carbon, deactivating it against nucleophilic attack.

To bypass this electronic deactivation, the protocol must utilize Thionyl Chloride (SOCl₂) . SOCl₂ converts the acid to a highly electrophilic acyl chloride intermediate, which reacts instantaneously with methanol, driving the equilibrium forward and yielding >85% product.

Table 2: Reaction Optimization & Yield Metrics

| Reagent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Rationale |

| MeOH / H₂SO₄ (cat.) | 65 | 24 | < 40% | Quinoline protonation deactivates the carboxyl carbon. |

| MeOH / HCl (gas) | 65 | 12 | ~ 60% | Marginal improvement; still limited by electronic deactivation. |

| SOCl₂ then MeOH | 80 / 65 | 16 / 3 | > 85% | Acyl chloride formation bypasses electronic deactivation. |

Self-Validating Experimental Protocol

The following protocol describes the optimized synthesis of MDMQC from 2,6-dimethylquinoline-4-carboxylic acid, engineered with built-in analytical checkpoints to ensure absolute trustworthiness and reproducibility.

Step 1: Acyl Chloride Activation

-

Suspend 2,6-dimethylquinoline-4-carboxylic acid (1.0 equiv) in neat thionyl chloride (10.0 equiv) under an inert argon atmosphere.

-

Heat the suspension to 80°C and reflux for 16 hours. The mixture will transition from a heterogeneous suspension to a homogenous dark solution as the acyl chloride forms.

-

Causality Note: An excess of SOCl₂ is used as both the reagent and the solvent to ensure complete conversion without the need for basic catalysts that could cause side reactions.

-

Validation Checkpoint 1: Quench a 10 µL aliquot in 1 mL of anhydrous methanol. Run TLC (DCM:MeOH 9:1). The baseline acid spot (Rf = 0.1) must be completely consumed, replaced by a new UV-active spot (Rf = 0.6).

Step 2: Methanolysis

-

Cool the reaction to room temperature and remove excess SOCl₂ in vacuo to yield the crude acyl chloride as a solid residue.

-

Resuspend the crude residue in anhydrous methanol (2.0 mL/mmol) at 0°C to control the exothermic methanolysis.

-

Heat the mixture to reflux (65°C) for 3 hours.

-

Validation Checkpoint 2: Perform LC-MS analysis on the reaction mixture. The chromatogram must show a dominant peak with m/z 216.1 [M+H]⁺, confirming ester formation, and a complete absence of m/z 202.1 [M+H]⁺ (free acid).

Step 3: Isolation and Purification

-

Cool the mixture to 25°C. The product will partially precipitate.

-

Add ice-cold distilled water to the filtrate to force the precipitation of the remaining MDMQC.

-

Isolate the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

-

Validation Checkpoint 3: Acquire a ¹H NMR spectrum (400 MHz, CDCl₃). The spectrum must validate the structure by the presence of a sharp 3H singlet at δ 4.05 ppm (ester methoxy group) and the disappearance of the broad downfield carboxylic acid proton signal.

Fig 2. Self-validating experimental workflow for the synthesis and purification of MDMQC.

References

-

Siebeneicher, H., Cleve, A., Rehwinkel, H., Neuhaus, R., Heisler, I., Müller, T., Bauser, M., & Buchmann, B. (2016). Identification and Optimization of the First Highly Selective GLUT1 Inhibitor BAY-876. ChemMedChem, 11(20), 2261-2271.[Link]

-

Quimque, M. T. J., Go, A. D., Lim, J. A. K., Vidar, W. S., & Macabeo, A. P. G. (2023). Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity. International Journal of Molecular Sciences, 24(14), 11632.[Link]

Methodological & Application

Application Note & Protocol: Strategic Esterification of Sterically Hindered 2,6-Dimethylquinoline-4-Carboxylic Acid

Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The synthesis of ester derivatives is a critical step in drug development for modulating properties such as solubility, cell permeability, and pro-drug activation. However, the esterification of substituted quinoline-4-carboxylic acids, particularly those with steric hindrance like 2,6-dimethylquinoline-4-carboxylic acid, presents significant synthetic challenges. Standard methods like Fischer-Speier esterification often result in low yields due to steric impediment and the harsh acidic conditions required. This application note provides a detailed analysis and a robust, field-proven protocol for the efficient esterification of 2,6-dimethylquinoline-4-carboxylic acid, primarily recommending the Steglich esterification for its mild conditions and high efficacy with sterically demanding substrates.[2][3] Alternative protocols are also discussed for contexts where the primary method may not be suitable.

Mechanistic Insights and Strategic Method Selection

The primary challenge in the esterification of 2,6-dimethylquinoline-4-carboxylic acid lies in its molecular architecture. The methyl group at the C2 position, ortho to the carboxylic acid, creates significant steric hindrance, impeding the approach of an alcohol nucleophile to the carbonyl carbon. Furthermore, the basic nitrogen atom in the quinoline ring can be protonated under strongly acidic conditions, potentially deactivating the ring system or causing unwanted side reactions.

Comparative Analysis of Esterification Methods

Fischer-Speier Esterification: This classical method involves heating a carboxylic acid and an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4][5] The reaction is an equilibrium process, and to achieve reasonable yields, a large excess of the alcohol is often used, or water must be removed as it forms.[6][7]

-

Mechanism: The reaction begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.[6][8] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester.[4][7]

-

Limitations for this Substrate: For 2,6-dimethylquinoline-4-carboxylic acid, the steric bulk of the C2-methyl group severely hinders the nucleophilic attack by the alcohol. The harsh, high-temperature acidic conditions may also not be compatible with sensitive functional groups on more complex derivatives.

Steglich Esterification: This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] It is renowned for its mild reaction conditions (often room temperature) and its effectiveness with sterically hindered substrates and acid-sensitive molecules.[11][12][13]

-

Mechanism: The power of the Steglich esterification lies in its activation strategy.[2][14]

-

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.

-

DMAP, being a superior nucleophile compared to the alcohol, rapidly attacks the O-acylisourea. This step is crucial as it forms a highly electrophilic N-acylpyridinium intermediate ("active ester").

-

This active intermediate is sterically accessible and readily undergoes nucleophilic attack by the alcohol to form the desired ester.

-

This pathway efficiently bypasses the direct, sterically hindered attack of the alcohol on the carboxylic acid and suppresses a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[9] The byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[3]

-

Caption: Mechanism of the DMAP-catalyzed Steglich Esterification.

Experimental Protocols

Safety Precaution: N,N'-Dicyclohexylcarbodiimide (DCC) is a potent sensitizer and allergen.[15] Always handle DCC in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17]

Protocol 1: Steglich Esterification of 2,6-Dimethylquinoline-4-carboxylic Acid (Primary Recommendation)

This protocol is designed for high-yield synthesis under mild conditions, making it ideal for sensitive or sterically hindered substrates.

Table 1: Materials and Reagents for Steglich Esterification

| Reagent | Molar Eq. | Purpose | Notes |

| 2,6-Dimethylquinoline-4-carboxylic acid | 1.0 | Starting Material | Ensure it is dry. |

| Alcohol (e.g., Ethanol, Methanol) | 1.2 - 1.5 | Nucleophile | Use anhydrous grade. |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling Agent | Handle with care (allergen).[15] |

| 4-Dimethylaminopyridine (DMAP) | 0.1 | Catalyst | A small amount significantly accelerates the reaction.[2] |

| Dichloromethane (DCM), Anhydrous | - | Solvent | Aprotic solvent of moderate polarity is ideal.[15] |

| Hydrochloric Acid (HCl), 1 M | - | Aqueous Wash | To remove excess DMAP and any basic impurities. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Aqueous Wash | To remove unreacted carboxylic acid and acidic impurities. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent | To dry the organic layer before solvent evaporation. |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,6-dimethylquinoline-4-carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Add the desired alcohol (1.2 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the solution until all solids have dissolved.

-

Initiation: Cool the flask to 0 °C in an ice bath. In a single portion, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.

-

Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed. (Typical mobile phase: 30-50% Ethyl Acetate in Hexanes).

-

Workup - DCU Removal: Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes residual DMAP and unreacted starting materials.[18]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude ester by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Acid Chloride Formation and Esterification (Alternative)

This two-step method is robust and can be effective if the Steglich protocol fails. It involves converting the carboxylic acid to a highly reactive acid chloride, which then readily reacts with the alcohol.

Step 2A: Synthesis of 2,6-Dimethylquinoline-4-carbonyl chloride

-

Reaction Setup: In a fume hood, combine 2,6-dimethylquinoline-4-carboxylic acid (1.0 eq) and thionyl chloride (SOCl₂, ~5-10 eq) in a round-bottom flask equipped with a reflux condenser.[13] A catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops) can be added to facilitate the reaction.

-

Reaction: Gently reflux the mixture for 2-4 hours. The reaction should become a clear solution.

-

Isolation: Carefully remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with toluene can help remove final traces). The resulting crude acid chloride is often used directly in the next step.

Step 2B: Esterification

-

Reaction Setup: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in DCM.[19]

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

-

Workup and Purification: Follow steps 8-10 from Protocol 1 to work up and purify the final ester product.

Workflow and Data Summary

General Experimental Workflow

The following diagram illustrates the key stages of the recommended Steglich esterification protocol.

Caption: Key stages of the Steglich esterification workflow.

Method Comparison Summary

Table 2: Comparison of Esterification Protocols

| Parameter | Steglich Esterification | Acid Chloride Formation | Fischer Esterification |

| Conditions | Mild (0 °C to RT), Neutral pH | Two steps; Reflux with SOCl₂, then RT | Harsh (Acid catalyst, Reflux/High Temp) |

| Key Reagents | DCC, DMAP | SOCl₂ or (COCl)₂, Pyridine/Et₃N | H₂SO₄ or TsOH |

| Pros | High yield for hindered substrates.[11] Compatible with sensitive groups.[12] | Very effective for difficult substrates. | Inexpensive reagents, one-pot procedure.[5][6] |

| Cons | DCC is an allergen. DCU byproduct removal is necessary.[18] | Two-step process. SOCl₂ is corrosive and hazardous. | Low yield for hindered substrates. Equilibrium-limited.[20] Harsh conditions. |

| Typical Yield | Good to Excellent (>80%) | Good to Excellent (>75%) | Poor to Moderate (<50%) |

References

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Wikipedia. (2024). Fischer–Speier esterification. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. MDPI. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Pearson. (n.d.). Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Rauf, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]

-

Fiveable. (2025, August 15). Steglich Esterification Definition. Retrieved from [Link]

-

Journal of Organic Chemistry. (2010, April 26). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. ACS Publications. Retrieved from [Link]

-

Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

-

NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

-

Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Retrieved from [Link]

-

PubMed. (2022, November 29). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

LookChem. (n.d.). Purification of Quinoline - Chempedia. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N'-Dicyclohexylcarbodiimide. Retrieved from [Link]

-

GAF. (2009, July 20). EnergyGuard DCC Green - Safety Data Sheet. Retrieved from [Link]

-

Journal of Chemical Science. (2023, November 2). The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. Retrieved from [Link]

-

Scribd. (n.d.). Quinoline Ester. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Retrieved from [Link]

- Google Patents. (n.d.). US4398916A - Process for purification of quinoline yellow.

-

Revues Scientifiques Marocaines. (2022, September 29). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

-

ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Esterification of an Acid Activated with Dicyclohexylcarbodiimide. Thieme. Retrieved from [Link]

Sources

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification: Definition, Examples, and Mechanism [chemistrylearner.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. Steglich esterification - Wikipedia [en.wikipedia.org]

- 10. synarchive.com [synarchive.com]

- 11. fiveable.me [fiveable.me]

- 12. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. researchgate.net [researchgate.net]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. athabascau.ca [athabascau.ca]

Pfitzinger reaction conditions for 2,6-dimethylquinoline derivatives

Application Note: Synthesis of 2,6-Dimethylquinoline Derivatives via the Pfitzinger Reaction

Introduction & Strategic Relevance

The quinoline-4-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of antitubercular agents, glycogen synthase kinase-3β (GSK-3β) inhibitors, and broad-spectrum anticancer therapeutics[1][2]. The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) remains one of the most robust and versatile methodologies for constructing highly substituted quinoline cores from isatin derivatives[1][3].

This application note details the optimized synthesis of 2,6-dimethylquinoline-4-carboxylic acid from 5-methylisatin and acetone. By outlining the mechanistic causality behind each reagent choice and providing a self-validating experimental protocol, this guide equips researchers with a reproducible framework for high-yield quinoline synthesis.

Mechanistic Pathway & Chemical Causality

The Pfitzinger reaction is fundamentally a base-promoted cascade sequence. Understanding the mechanistic flow is critical for troubleshooting reaction stalls and optimizing yields[3].

-

Ring Opening (Alkaline Hydrolysis) : The reaction initiates with the nucleophilic attack of a hydroxide ion on the C2 carbonyl of 5-methylisatin. This cleaves the rigid lactam amide bond, generating an intermediate keto-acid (2-amino-5-methylphenylglyoxylic acid) in situ[2][3].

-

Condensation & Imine Formation : Acetone, deprotonated to its enolate form in the strongly basic medium, undergoes nucleophilic addition to the exposed aniline moiety of the keto-acid, forming an imine[1][3].

-

Cyclization & Dehydration : The imine tautomerizes to a more thermodynamically stable enamine, which subsequently undergoes intramolecular cyclization at the C3 carbonyl of the original keto-acid. A final dehydration step restores aromaticity, yielding the substituted quinoline-4-carboxylic acid[1][3].

Mechanistic pathway of the Pfitzinger reaction for 2,6-dimethylquinoline derivatives.

Experimental Design & Rationale

A successful Pfitzinger protocol relies on a self-validating system of phase changes and strict pH controls. Do not deviate from these parameters without adjusting the stoichiometric balance:

-

Solvent System (EtOH/H₂O) : Water is strictly required as a reactant for the initial hydrolysis of the isatin ring. Ethanol serves as a miscible co-solvent to solubilize the hydrophobic 5-methylisatin and the acetone enolate, ensuring a homogeneous reaction mixture[1].

-

Base Selection (KOH vs. NaOH) : While 5% aqueous NaOH can be utilized[4], KOH in aqueous ethanol is vastly preferred. Potassium carboxylate salts exhibit higher aqueous solubility than their sodium counterparts, preventing premature precipitation and trapping the intermediate safely in the aqueous phase during the reaction[1].

-

Work-Up Causality (Ether Extraction & pH Control) : Before product isolation, the basic aqueous mixture must be extracted with diethyl ether. This critical step removes unreacted acetone, self-condensation byproducts (e.g., mesityl oxide), and unhydrolyzed isatin. Subsequent acidification to pH 4-5 targets the isoelectric point of the zwitterionic quinoline-4-carboxylic acid, driving its rapid precipitation from the aqueous phase[1].

Detailed Experimental Protocol

Target: Synthesis of 2,6-Dimethylquinoline-4-carboxylic acid Scale: 7.5 mmol (Adjustable linearly)

Step-by-step experimental workflow for synthesizing 2,6-dimethylquinoline-4-carboxylic acid.

Step-by-Step Procedure:

-

Base Preparation : In a 100 mL round-bottom flask, dissolve KOH (1.12 g, 20 mmol) in a mixture of distilled water (2 mL) and absolute ethanol (40 mL)[1]. Caution: Exothermic dissolution.

-

Isatin Hydrolysis : Add 5-methylisatin (1.21 g, 7.5 mmol) to the basic solution. Stir at room temperature for 1 hour.

-

Self-Validation Check: The reaction mixture will transition from a deep purple/red suspension to a clear brown/yellow solution, visually confirming the complete hydrolysis of the isatin ring to the keto-acid[1].

-

-

Condensation : Add acetone (1.65 mL, 22.5 mmol) dropwise to the stirring mixture. An excess of acetone is required to drive the equilibrium of the imine condensation forward.

-

Reaction Execution : Attach a reflux condenser and heat the mixture to 70-80 °C for 12-24 hours. (Note: For high-throughput synthesis, transfer the mixture to a sealed microwave reactor and irradiate for 9 minutes at 150 W)[1][2].

-

In-Process Control : Monitor reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of EtOAc:MeOH (6:1).

-

Self-Validation Check: The disappearance of the 5-methylisatin spot (Rf ~0.8) and the appearance of a new baseline/low-Rf spot indicates completion[2].

-

-

Purification & Extraction : Cool the reaction to room temperature. Add 20 mL of distilled water to fully dissolve the potassium salt of the product. Extract the aqueous layer with diethyl ether (2 × 20 mL) and discard the organic layer (which contains neutral impurities and unreacted ketone)[1].

-

Acidification & Precipitation : Cool the aqueous layer in an ice bath (0-5 °C). Slowly add glacial acetic acid (or 1M HCl) dropwise under continuous stirring until the pH reaches 4-5.

-

Self-Validation Check: A pale-yellow to white precipitate will rapidly form as the zwitterion reaches its solubility minimum[1].

-

-

Isolation : Collect the solid product via vacuum filtration, wash with ice-cold distilled water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight[1].

Quantitative Data & Yield Optimization

The following table summarizes expected yields based on historical literature and optimized conditions for the reaction of 5-methylisatin with acetone.

| Reaction Modality | Base / Solvent System | Time | Temperature | Expected Yield | Ref |

| Conventional Heating | 5% aq. NaOH | Several hours | Reflux | ~80% | [4] |

| Conventional Heating | KOH / EtOH-H₂O | 12-24 h | 70-80 °C | 75-82% | [5][6] |

| Microwave Irradiation | KOH / EtOH-H₂O | 9 min | 150 W | 85-88% | [1][2] |

Note: Microwave irradiation not only drastically reduces reaction time but often suppresses the formation of complex aldol-condensation byproducts, leading to a cleaner crude profile and higher isolated yields[1][2].

References

-

Wikipedia. "Pfitzinger reaction". Wikimedia Foundation. URL:[Link]

-

Scribd. "The Pfitzinger Reaction. (Review)". A. N. Kosygin Moscow State Textile University. URL:[Link]

-

IIP Series. "Synthesis of Quinoline and its Derivatives Using Various Name Reactions". Futuristic Trends in Chemical, Material Sciences & Nano Technology. URL:[Link]

-

PubMed Central (NIH). "Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity". National Institutes of Health. URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mycobacterium tuberculosis Inhibitors Based on Arylated Quinoline Carboxylic Acid Backbones with Anti-Mtb Gyrase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. 2-(2,5-Dimethylphenyl)-8-methylquinoline-4-carboxylic acid | 438225-43-5 | Benchchem [benchchem.com]

Procedure for converting Methyl 2,6-dimethylquinoline-4-carboxylate to hydrazides

Abstract & Scientific Context

This application note details the optimized protocol for the conversion of Methyl 2,6-dimethylquinoline-4-carboxylate to 2,6-dimethylquinoline-4-carbohydrazide (CAS: 613656-68-1).[1] This transformation is a critical intermediate step in the synthesis of antimicrobial, antitubercular, and anticancer agents, specifically serving as a precursor for 1,3,4-oxadiazoles and Schiff bases.

The reaction proceeds via nucleophilic acyl substitution , where the nucleophilic hydrazine nitrogen attacks the ester carbonyl carbon. The presence of the electron-deficient quinoline ring at the 4-position activates the ester, generally facilitating the reaction; however, the steric bulk of the methyl group at the 2-position requires optimized thermal conditions to ensure complete conversion.

Reaction Mechanism

The transformation involves the attack of hydrazine on the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of methoxide and the formation of the hydrazide bond.

Figure 1: Mechanistic pathway of the hydrazinolysis reaction.

Materials & Equipment

Reagents

| Reagent | Grade | Role | Critical Specification |

| Methyl 2,6-dimethylquinoline-4-carboxylate | >98% | Substrate | Dry, free of acid impurities.[1] |

| Hydrazine Hydrate | 80-99% | Reagent | Toxic/Carcinogen. Handle in fume hood.[1] Excess required (3-5 eq). |

| Ethanol | Absolute (99%) | Solvent | Anhydrous preferred to prevent hydrolysis, though 95% is acceptable. |

| Chloroform/Methanol | HPLC Grade | TLC Eluent | 9:1 ratio for monitoring.[1] |

Equipment

-

Round-bottom flask (100 mL or 250 mL) with 24/40 joint.

-

Reflux condenser with drying tube (CaCl₂).

-

Magnetic stirrer and oil bath/heating mantle.

-

Vacuum filtration setup (Buchner funnel).

-

TLC plates (Silica gel 60 F254).

Experimental Protocol

Step 1: Reaction Setup

-

Weighing: Weigh 10.0 mmol (approx. 2.15 g) of Methyl 2,6-dimethylquinoline-4-carboxylate into a 100 mL round-bottom flask.

-

Solvation: Add 30 mL of Absolute Ethanol. Stir at room temperature until the ester is partially or fully dispersed.

-

Reagent Addition: While stirring, slowly add Hydrazine Hydrate (50.0 mmol, 5 equivalents) dropwise.

-

Note: A large excess of hydrazine is critical to prevent the formation of the dimer (N,N'-diacylhydrazine) byproduct.

-

Step 2: Reflux & Monitoring[1]

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to reflux (approx. 78-80°C).

-

Duration: Maintain reflux for 4 to 8 hours .

-

Process Control (TLC):

-

Check reaction progress after 4 hours.

-

Mobile Phase: Chloroform:Methanol (9:1).

-

Visualization: UV Light (254 nm). The hydrazide product will appear as a spot with a lower R_f value than the starting ester due to increased polarity and hydrogen bonding capability.

-

Step 3: Workup & Isolation[1]

-

Precipitation: Once TLC indicates consumption of the ester, remove the heat source. Allow the reaction mixture to cool slowly to room temperature.

-

Observation: A solid precipitate (off-white to pale yellow) should form upon cooling.[1]

-

-

Crystallization: If precipitation is incomplete, concentrate the solution to half-volume under reduced pressure or cool in an ice bath (0-4°C) for 1 hour.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) followed by cold water (2 x 10 mL) to remove excess hydrazine.

-

Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Step 4: Purification (Optional but Recommended)

Recrystallize the crude solid from hot ethanol. Dissolve in minimum boiling ethanol, filter hot (if insoluble impurities exist), and cool to crystallize.

Workup Logic & Troubleshooting

Figure 2: Decision tree for product isolation and purification.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Excess solvent or product is too soluble.[1] | Concentrate solvent by 50% using rotary evaporator; cool to 0°C. |

| Sticky/Oily Product | Impurities or incomplete reaction. | Triturate the oil with cold ether or hexane to induce crystallization. Recrystallize from EtOH. |

| Low Yield | Hydrolysis of ester to acid. | Ensure ethanol is dry. Avoid presence of water if possible (though hydrazine hydrate introduces some). |

| Dimer Formation | Insufficient Hydrazine. | Ensure at least 3-5 equivalents of Hydrazine Hydrate are used.[1] |

Characterization & Validation

To validate the synthesis of 2,6-dimethylquinoline-4-carbohydrazide , compare spectral data against the starting ester.[1]

| Technique | Expected Signal (Hydrazide) | Distinction from Ester |

| IR Spectroscopy | 3100-3300 cm⁻¹: N-H stretching (doublet/broad).1650-1670 cm⁻¹: Amide I (C=O).[1] | Disappearance of Ester C=O (~1720 cm⁻¹) and appearance of N-H bands. |

| ¹H-NMR (DMSO-d₆) | δ ~9.8-10.0 ppm: CONH (Singlet).δ ~4.5-5.0 ppm: NH₂ (Broad).δ ~2.6-2.8 ppm: Methyl groups (Singlets).[1] | Disappearance of O-CH₃ singlet (~3.9 ppm). Appearance of exchangeable NH protons.[2] |

| Melting Point | Typically >220°C (High melting solid).[2][3] | Distinctly higher than the starting ester (Ester MP often <100°C). |

Note: The specific melting point for this derivative is often reported in the range of 224-226°C (analogous quinoline hydrazides), but should be experimentally determined as solvates may vary.

Safety & Compliance

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It can cause severe skin burns and eye damage. Action: Wear double nitrile gloves, face shield, and work strictly within a fume hood.

-

Waste Disposal: Hydrazine-contaminated waste must be segregated and treated (often with bleach/hypochlorite) before disposal according to local EHS regulations.[1] Do not mix with standard organic waste streams without neutralization.

References

-

PubChem. 2,6-Dimethylquinoline-4-carbohydrazide (Compound Summary). National Library of Medicine.

- Sridhar, S.K., et al. "Synthesis and antimicrobial activity of some new 4-quinolinecarbohydrazides." European Journal of Medicinal Chemistry, 2002. (Provides general methodology for quinoline hydrazide synthesis).

-

ChemicalBook. 2,6-Dimethylquinoline Properties and Derivatives.

-

BLD Pharm. 2,6-Dimethylquinoline-4-carbohydrazide Product Page. (Confirming commercial availability and CAS 613656-68-1).

Sources

Microwave-assisted synthesis of methyl quinoline-4-carboxylates

Application Note: High-Efficiency Microwave-Assisted Synthesis of Methyl Quinoline-4-Carboxylates

Executive Summary

This application note details a robust, rapid, and scalable protocol for the synthesis of methyl quinoline-4-carboxylates using microwave irradiation. By leveraging the Pfitzinger reaction followed by a rapid microwave-assisted esterification , this workflow reduces total reaction time from 12–24 hours (thermal reflux) to under 45 minutes. The protocol highlights the "superheating" capability of microwave reactors to overcome activation energy barriers in heterocyclic condensations, offering higher purity profiles and yields (>85%) compared to conventional conductive heating.

Introduction & Scientific Rationale

The Challenge of Quinoline Synthesis

Quinoline-4-carboxylates are critical pharmacophores in antimalarial drugs (e.g., Mefloquine analogs), antiviral agents, and antitumor compounds.[1] Conventional synthesis via the Pfitzinger reaction involves the condensation of isatin with a ketone in strong alkali. While reliable, the thermal method suffers from:

-

Long reaction times: Typically 12–48 hours at reflux.

-

Thermal gradients: Oil baths create "hot walls" and "cold centers," leading to inconsistent conversion and side-product formation (e.g., aldol polymerization of the ketone).

-

Solubility issues: Isatin derivatives often have poor solubility in aqueous alkali at lower temperatures.

The Microwave Solution